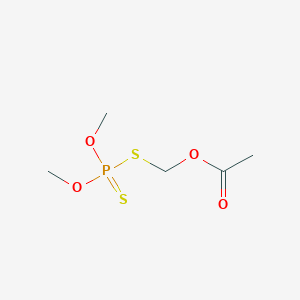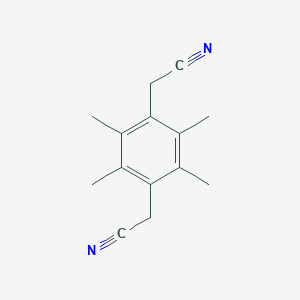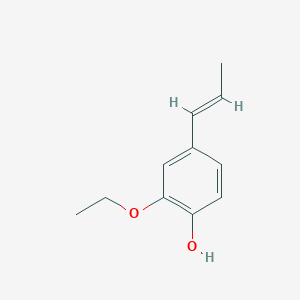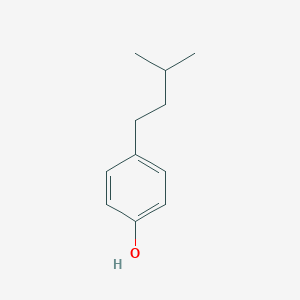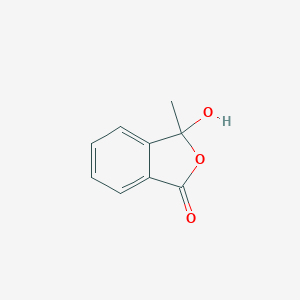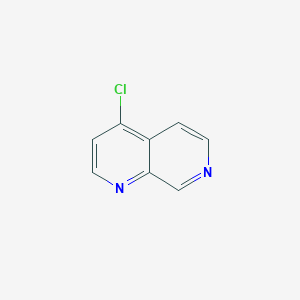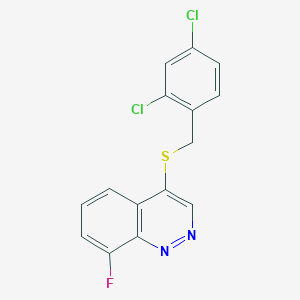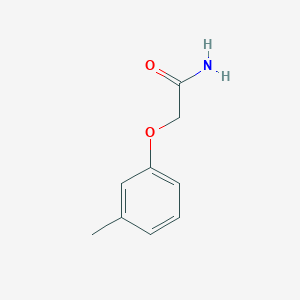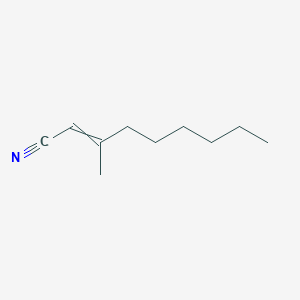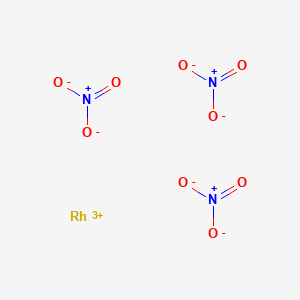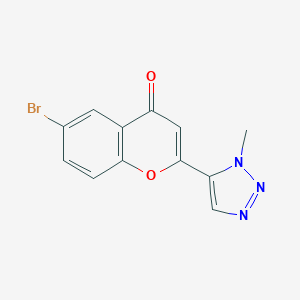
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various areas. This compound is a derivative of coumarin, which is a natural compound found in many plants. The synthesis of 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has been achieved through various methods, and it has been found to have several biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- is not fully understood. However, it has been proposed that the compound may exert its anticancer effects by inducing apoptosis in cancer cells. It has also been proposed that the compound may exert its antifungal and antimicrobial effects by disrupting the cell membrane of the target organism.
Biochemical And Physiological Effects
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. It has also been found to have antioxidant activity and has been shown to scavenge free radicals. Additionally, it has been found to have anti-inflammatory activity and has been shown to inhibit the production of inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- in lab experiments is its potential to be used as a lead compound for the development of new drugs. Its various biological activities make it an attractive target for drug development. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)-. One direction is the development of new derivatives of the compound that may have improved biological activity or solubility. Another direction is the study of the compound's potential as a neuroprotective agent, as it has been found to have activity against neurodegenerative diseases. Additionally, the compound's potential as an antiviral agent could be explored, as it has been found to have activity against some viruses.
Synthesis Methods
The synthesis of 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has been achieved through various methods. One of the most commonly used methods is the reaction of coumarin with bromine and sodium hydroxide, followed by the reaction of the resulting product with 1-methyl-1H-1,2,3-triazole-5-amine. Another method involves the reaction of 6-bromo-2-chloro-1-methyl-1H-1,2,3-triazole-5-amine with coumarin in the presence of a base. These methods have been found to be efficient and provide high yields of the desired product.
Scientific Research Applications
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has been found to have several potential applications in scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an antifungal agent, as it has been found to have activity against various fungal strains. Additionally, it has been studied for its potential use as an antimicrobial agent, as it has been found to have activity against various bacterial strains.
properties
CAS RN |
131924-44-2 |
|---|---|
Product Name |
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- |
Molecular Formula |
C12H8BrN3O2 |
Molecular Weight |
306.11 g/mol |
IUPAC Name |
6-bromo-2-(3-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C12H8BrN3O2/c1-16-9(6-14-15-16)12-5-10(17)8-4-7(13)2-3-11(8)18-12/h2-6H,1H3 |
InChI Key |
WZGJPGXQGGVAEB-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Canonical SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Other CAS RN |
131924-44-2 |
synonyms |
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)
